molecular formula C25H28N6O2 B12759990 1-Piperazinepropanamide, N-(4-(((phenylamino)carbonyl)amino)phenyl)-4-(2-pyridinyl)- CAS No. 86523-77-5

1-Piperazinepropanamide, N-(4-(((phenylamino)carbonyl)amino)phenyl)-4-(2-pyridinyl)-

Cat. No.: B12759990
CAS No.: 86523-77-5
M. Wt: 444.5 g/mol
InChI Key: FTGKQVHDQBHHNA-UHFFFAOYSA-N
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Description

1-Piperazinepropanamide, N-(4-(((phenylamino)carbonyl)amino)phenyl)-4-(2-pyridinyl)- is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinepropanamide, N-(4-(((phenylamino)carbonyl)amino)phenyl)-4-(2-pyridinyl)- typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinepropanamide, N-(4-(((phenylamino)carbonyl)amino)phenyl)-4-(2-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Piperazinepropanamide, N-(4-(((phenylamino)carbonyl)amino)phenyl)-4-(2-pyridinyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinepropanamide, N-(4-(((phenylamino)carbonyl)amino)phenyl)-4-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperazinepropanamide, N-(4-(((phenylamino)carbonyl)amino)phenyl)-4-(2-pyridinyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of phenylamino, carbonyl, and pyridinyl groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

86523-77-5

Molecular Formula

C25H28N6O2

Molecular Weight

444.5 g/mol

IUPAC Name

N-[4-(phenylcarbamoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide

InChI

InChI=1S/C25H28N6O2/c32-24(13-15-30-16-18-31(19-17-30)23-8-4-5-14-26-23)27-21-9-11-22(12-10-21)29-25(33)28-20-6-2-1-3-7-20/h1-12,14H,13,15-19H2,(H,27,32)(H2,28,29,33)

InChI Key

FTGKQVHDQBHHNA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

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